molecular formula C10H19NO3 B7526474 N-(3-methylbutan-2-yl)-1,4-dioxane-2-carboxamide

N-(3-methylbutan-2-yl)-1,4-dioxane-2-carboxamide

Cat. No. B7526474
M. Wt: 201.26 g/mol
InChI Key: PYJPUSUVGYPJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylbutan-2-yl)-1,4-dioxane-2-carboxamide, also known as MDBD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDBD is a cyclic amide that contains a dioxane ring and a methylbutyl group, making it a unique chemical compound.

Mechanism of Action

N-(3-methylbutan-2-yl)-1,4-dioxane-2-carboxamide is believed to exert its pharmacological effects by interacting with the GABA-A receptor, which is a receptor that mediates the effects of the neurotransmitter gamma-aminobutyric acid (GABA). N-(3-methylbutan-2-yl)-1,4-dioxane-2-carboxamide has been shown to enhance the activity of GABA-A receptors, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects
N-(3-methylbutan-2-yl)-1,4-dioxane-2-carboxamide has been shown to exhibit various biochemical and physiological effects, including the ability to reduce seizures in animal models of epilepsy, inhibit the growth of cancer cells, and reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(3-methylbutan-2-yl)-1,4-dioxane-2-carboxamide has several advantages for use in lab experiments, including its ability to selectively target the GABA-A receptor and its relatively low toxicity. However, its limited solubility in water can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(3-methylbutan-2-yl)-1,4-dioxane-2-carboxamide, including the development of more selective GABA-A receptor modulators, the investigation of its potential as an antitumor agent, and the exploration of its effects on other physiological systems. Additionally, the development of more efficient synthesis methods for N-(3-methylbutan-2-yl)-1,4-dioxane-2-carboxamide could lead to increased availability for research purposes.

Synthesis Methods

N-(3-methylbutan-2-yl)-1,4-dioxane-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-methyl-2-butanone, sodium hydride, and ethyl oxalyl chloride, followed by the addition of sodium methoxide and 1,2-dibromoethane. The resulting product is then treated with sodium hydroxide to form N-(3-methylbutan-2-yl)-1,4-dioxane-2-carboxamide.

Scientific Research Applications

N-(3-methylbutan-2-yl)-1,4-dioxane-2-carboxamide has been extensively studied for its potential use in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anticonvulsant, antitumor, and anti-inflammatory properties.

properties

IUPAC Name

N-(3-methylbutan-2-yl)-1,4-dioxane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7(2)8(3)11-10(12)9-6-13-4-5-14-9/h7-9H,4-6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJPUSUVGYPJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NC(=O)C1COCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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